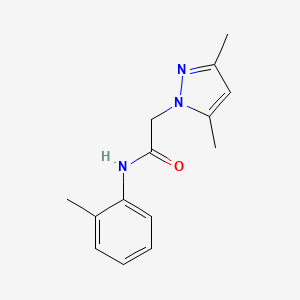![molecular formula C14H18BrNO2 B6632925 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound exhibits a unique molecular structure that makes it a promising candidate for designing new drugs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid involves the inhibition of enzymes and receptors that are involved in the transmission of nerve impulses. The compound binds to the active site of the enzyme or receptor, preventing the substrate from binding and inhibiting its activity. The exact mechanism of action may vary depending on the target enzyme or receptor.
Biochemical and Physiological Effects:
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid exhibits various biochemical and physiological effects due to its inhibitory activity against enzymes and receptors. The compound has been shown to improve cognitive function, enhance memory retention, and increase dopamine levels in the brain. It also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid in lab experiments include its high potency and selectivity towards specific enzymes and receptors. The compound is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid. One direction is to explore its potential application in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a lead compound for designing new drugs with improved pharmacological properties. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid is a promising candidate for designing new drugs with improved pharmacological properties. The compound exhibits significant inhibitory activity against various enzymes and receptors and has shown promising results in the treatment of neurodegenerative disorders. Further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods. The research on 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid has the potential to lead to the development of new drugs that can improve the quality of life for millions of people.
Méthodes De Synthèse
The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid involves the reaction of piperidine-4-carboxylic acid with 3-bromo-4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired compound. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid has been extensively studied for its potential application in the field of medicinal chemistry. It exhibits significant inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine transporter. The compound has also shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-2-3-11(8-13(10)15)9-16-6-4-12(5-7-16)14(17)18/h2-3,8,12H,4-7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDOYVLIPBAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)

![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
